molecular formula C14H14ClNO2 B2468298 2-[4-(Aminomethyl)phenyl]benzoic acid hydrochloride CAS No. 155616-87-8

2-[4-(Aminomethyl)phenyl]benzoic acid hydrochloride

Cat. No.: B2468298
CAS No.: 155616-87-8
M. Wt: 263.72
InChI Key: VNIOPDNGNIUFEL-UHFFFAOYSA-N
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Description

2-[4-(Aminomethyl)phenyl]benzoic acid hydrochloride is a chemical compound with the molecular formula C14H13NO2·HCl It is a derivative of benzoic acid and contains an aminomethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Aminomethyl)phenyl]benzoic acid hydrochloride can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic hydrogenation or amination processes, followed by purification and conversion to the hydrochloride salt. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Aminomethyl)phenyl]benzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(Aminomethyl)phenyl]benzoic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(Aminomethyl)phenyl]benzoic acid hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in signal transduction and metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Aminomethyl)phenyl]benzoic acid hydrochloride is unique due to its specific aminomethyl substitution on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-[4-(aminomethyl)phenyl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2.ClH/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17;/h1-8H,9,15H2,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNIOPDNGNIUFEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CN)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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